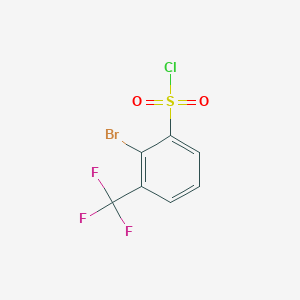
2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride, or 2-Bromo-3-trifluoromethylbenzenesulfonyl chloride (BTSC), is an organic compound with the molecular formula C7H3BrF3O2S. It is a colorless solid that is soluble in organic solvents. BTSC is a useful reagent in organic synthesis, and is used in a variety of laboratory and industrial processes.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride involves the bromination of 3-(trifluoromethyl)benzenesulfonyl chloride using bromine in the presence of a catalyst.
Starting Materials
3-(trifluoromethyl)benzenesulfonyl chloride, Bromine, Catalyst (such as iron or aluminum bromide), Solvent (such as chloroform or carbon tetrachloride)
Reaction
Add 3-(trifluoromethyl)benzenesulfonyl chloride to a reaction flask, Add a solvent to the reaction flask and stir to dissolve the 3-(trifluoromethyl)benzenesulfonyl chloride, Add the catalyst to the reaction flask and stir to mix, Add bromine dropwise to the reaction flask while stirring and maintaining the temperature between 0-5°C, After the addition of bromine is complete, stir the reaction mixture for an additional 30 minutes, Pour the reaction mixture into a separatory funnel and extract with water, Separate the organic layer and dry over anhydrous sodium sulfate, Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product, Purify the crude product by recrystallization or column chromatography to obtain 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride
Mécanisme D'action
2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride is a sulfonyl chloride, and its mechanism of action is similar to other sulfonyl chlorides. The reaction of 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride with an alcohol or amine results in the formation of an acyl chloride, which can then undergo a nucleophilic substitution reaction. This reaction is used to synthesize a variety of compounds, including peptides and other biologically active compounds.
Effets Biochimiques Et Physiologiques
2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, dyes, and polymers, which may have biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride has several advantages for laboratory experiments. It is relatively easy to synthesize, and is soluble in organic solvents. It is also relatively stable, and can be stored for long periods of time. However, it is a hazardous material, and must be handled with care.
Orientations Futures
The use of 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride in organic synthesis is an active area of research. Potential future directions include the development of new synthetic methods using 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride, the exploration of new applications for 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride in organic synthesis, and the development of new compounds using 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride as a reagent. In addition, research is ongoing to improve the safety of 2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride in laboratory experiments.
Applications De Recherche Scientifique
2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride is a useful reagent for organic synthesis, and has been used in a variety of laboratory and industrial processes. It has been used to synthesize a variety of compounds, including pharmaceuticals, pesticides, dyes, and polymers. It has also been used in the synthesis of peptides and other biologically active compounds.
Propriétés
IUPAC Name |
2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O2S/c8-6-4(7(10,11)12)2-1-3-5(6)15(9,13)14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLHRPVOQDBLGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

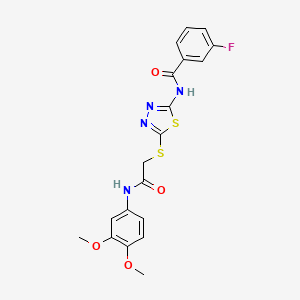

![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2782296.png)
![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide](/img/structure/B2782298.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methylquinolin-4-yl)propanamide](/img/structure/B2782299.png)
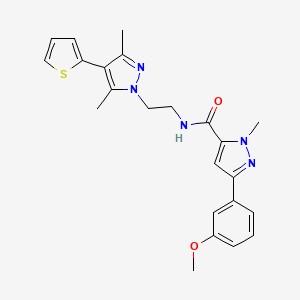
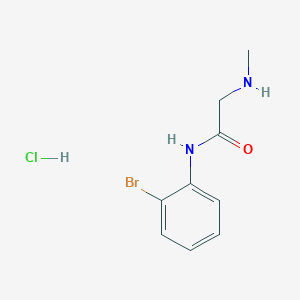
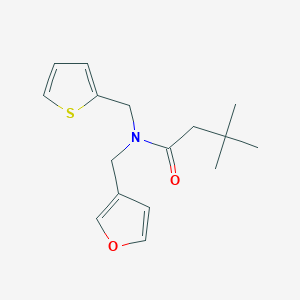
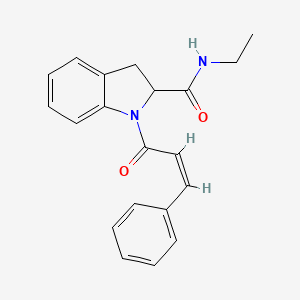

![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2782306.png)
![N-(5-methylisoxazol-3-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2782308.png)
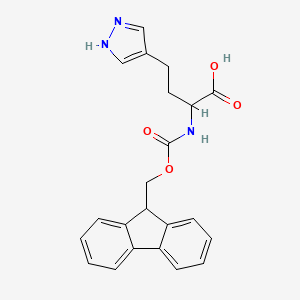
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-N'-methylmethanesulfonohydrazide](/img/structure/B2782314.png)